![molecular formula C24H23N5O3 B2738767 2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide CAS No. 941902-42-7](/img/structure/B2738767.png)

2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

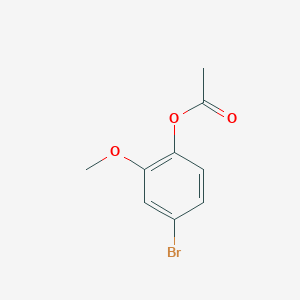

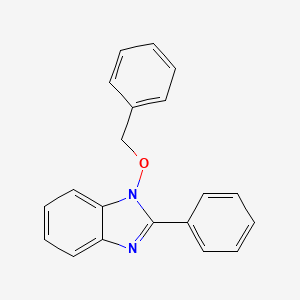

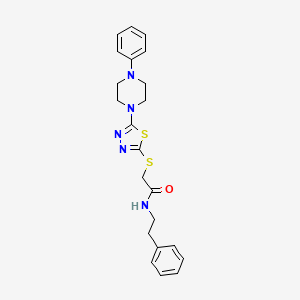

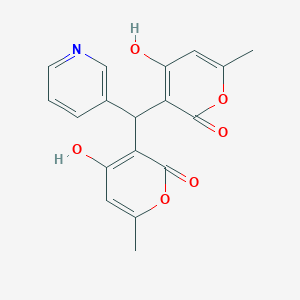

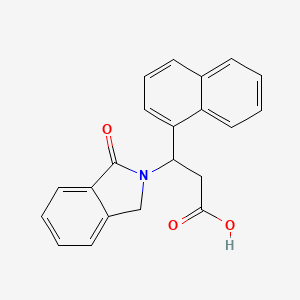

This compound is a pyrano[2,3-d]pyrimidine-2,4-dione derivative . It has been studied as a potential inhibitor against PARP-1, a protein involved in DNA repair damage . The compound has shown promising activity in inhibiting PARP-1 and has been examined for its anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .

Synthesis Analysis

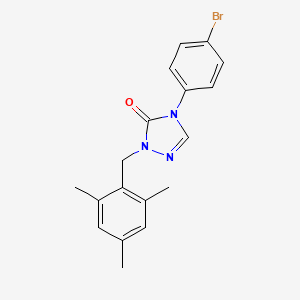

The synthesis of this compound involves the reaction of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with p-nitroacetophenone in the presence of triethylamine .Molecular Structure Analysis

The molecular formula of this compound is C23H21N5O3 and it has a molecular weight of 415.453.Chemical Reactions Analysis

The compound has been evaluated for its inhibitory activity towards PARP-1 . It has shown promising activity where it emerged as a potent PARP-1 inhibitor .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

The compound’s unique structure suggests potential as a drug candidate. Researchers have explored its pharmacological properties, including antiviral, antibacterial, and antitumor activities. Specifically, it has shown promise as an α1a adrenergic antagonist and a neuropeptide Y (NPY) antagonist . Further studies could focus on optimizing its bioavailability, toxicity profile, and target specificity.

PARP-1 Inhibition

Recent work has synthesized pyrano[2,3-d]pyrimidine-2,4-dione analogs, including derivatives of our compound, as potential inhibitors against poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 plays a crucial role in DNA repair, and inhibiting it is relevant for cancer therapy. Investigating the binding affinity and selectivity of our compound could be valuable .

Analgesic Properties

Amides derived from related 1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acids have demonstrated analgesic effects. The structure of our compound may influence its analgesic activity. Further studies could explore its mechanism of action and potential clinical applications .

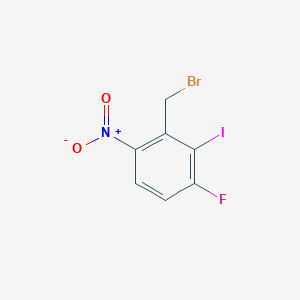

Green Synthesis and Multi-Component Reactions

The compound’s synthesis via the Biginelli reaction highlights its versatility. Researchers have modified this classic three-component condensation method to improve yields, purity, and reaction conditions. Investigating greener synthetic approaches, such as using task-specific ionic liquids (TSILs), could enhance its scalability and sustainability .

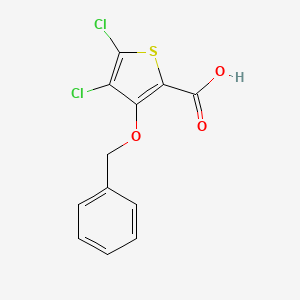

Heteropolyanion-Based Ionic Liquids (HPILs)

Our compound’s derivatives have been synthesized using heteropolyanion-based acidic ionic liquids. These HPILs serve as efficient catalysts for the formation of 3,4-dihydropyrimidin-2(1H)-one derivatives. Their recyclability and ease of separation make them attractive for industrial applications .

Biological Targets and Beyond

Exploring the compound’s interactions with biological targets—such as enzymes, receptors, or cellular pathways—could reveal additional applications. Computational studies, molecular docking, and in vitro assays may shed light on its potential beyond the known activities .

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-[2,4-dioxo-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O3/c1-15-11-16(2)21(17(3)12-15)27-20(30)14-28-19-5-4-8-26-22(19)23(31)29(24(28)32)13-18-6-9-25-10-7-18/h4-12H,13-14H2,1-3H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAHWEVASPGZSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-(4-Chlorophenyl)-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2738689.png)

![(2Z)-3-[(4-fluorophenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B2738697.png)

![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-phenoxypropanoate](/img/structure/B2738698.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(phenylthio)acetamide](/img/structure/B2738699.png)

![9-(benzo[d][1,3]dioxol-5-yl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2738703.png)

![N-(2-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2738705.png)